N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the nonan-2-yl backbone, followed by the introduction of hydroxyl groups at the 1 and 3 positions. The final step involves the formation of the amide bond with 3-methylbutanoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Uniqueness
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
920277-31-2 |
---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13+/m0/s1 |
InChI Key |
DLUYUVHMFUEDHU-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H](CO)NC(=O)CC(C)C)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.